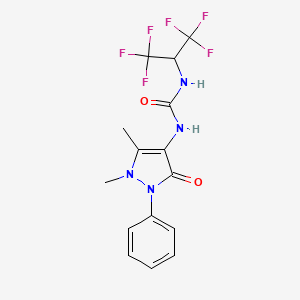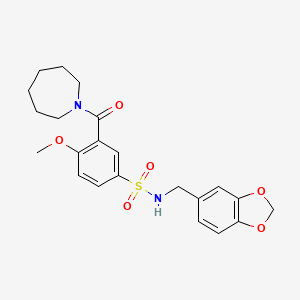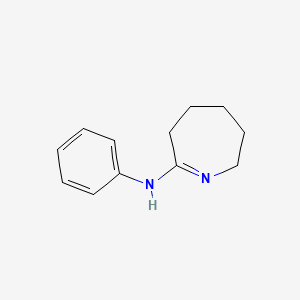![molecular formula C38H38FeO4 B12469612 1,1'-Bis[1-hydroxy-3-(1-hydroxycyclopentyl)-1-phenylprop-2-yn-1-yl]ferrocene](/img/structure/B12469612.png)
1,1'-Bis[1-hydroxy-3-(1-hydroxycyclopentyl)-1-phenylprop-2-yn-1-yl]ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON is a complex organometallic compound It features a central iron atom coordinated to two cyclopentadienyl ligands, each substituted with a hydroxycyclopentyl and a phenylpropynyl group
準備方法
The synthesis of BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON typically involves the following steps:
Formation of Cyclopentadienyl Ligands: The cyclopentadienyl ligands are synthesized through a series of reactions starting from cyclopentadiene. The hydroxycyclopentyl and phenylpropynyl groups are introduced via substitution reactions.
Coordination to Iron: The prepared ligands are then coordinated to an iron center. This step often involves the use of iron salts such as iron(II) chloride or iron(III) chloride under reducing conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
化学反応の分析
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The hydroxy and phenylpropynyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
科学的研究の応用
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Materials Science: It is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving iron metabolism.
Biological Studies: The compound is used in studies related to its interaction with biological molecules and its effects on cellular processes.
作用機序
The mechanism by which BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON exerts its effects involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center plays a crucial role in these processes, acting as a catalytic site for reactions. The hydroxy and phenylpropynyl groups also contribute to the compound’s reactivity and interaction with other molecules.
類似化合物との比較
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON can be compared with other similar organometallic compounds, such as:
Ferrocene: A well-known organometallic compound with two cyclopentadienyl ligands coordinated to an iron center. Unlike BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON, ferrocene lacks the additional hydroxy and phenylpropynyl groups.
Ruthenocene: Similar to ferrocene but with a ruthenium center instead of iron. It also lacks the specific substituents present in BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON.
Cobaltocene: Another analogous compound with cobalt as the central metal. It shares structural similarities but differs in its electronic properties and reactivity.
These comparisons highlight the unique structural features and reactivity of BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON, making it a valuable compound for various scientific applications.
特性
分子式 |
C38H38FeO4 |
|---|---|
分子量 |
614.5 g/mol |
IUPAC名 |
1-(3-cyclopenta-1,3-dien-1-yl-3-hydroxy-3-phenylprop-1-ynyl)cyclopentan-1-ol;iron(2+) |
InChI |
InChI=1S/2C19H19O2.Fe/c2*20-18(12-6-7-13-18)14-15-19(21,17-10-4-5-11-17)16-8-2-1-3-9-16;/h2*1-5,8-11,20-21H,6-7,12-13H2;/q2*-1;+2 |
InChIキー |
XUFYROTVZUFLAK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C#CC(C2=CC=C[CH-]2)(C3=CC=CC=C3)O)O.C1CCC(C1)(C#CC(C2=CC=C[CH-]2)(C3=CC=CC=C3)O)O.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12469533.png)

![2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B12469548.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12469553.png)
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12469558.png)
![2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide](/img/structure/B12469561.png)
![4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12469565.png)


![[({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12469584.png)
![Ethyl 2-(acetylamino)-2-[4-[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylanilino]-3,3,3-trifluoropropanoate](/img/structure/B12469597.png)
![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B12469602.png)
![N-(2,4-dichlorobenzyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-amine](/img/structure/B12469613.png)

